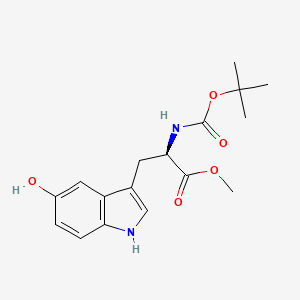

(R)-N-Boc-5-hydroxy-trp-ome

Vue d'ensemble

Description

®-N-Boc-5-hydroxy-tryptophan methyl ester is a derivative of tryptophan, an essential amino acid. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a hydroxyl group on the indole ring. The methyl ester group is attached to the carboxyl group of the tryptophan molecule. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-N-Boc-5-hydroxy-tryptophan methyl ester typically involves the following steps:

Protection of the Amino Group: The amino group of tryptophan is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting tryptophan with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Hydroxylation of the Indole Ring: The indole ring of the Boc-protected tryptophan is hydroxylated at the 5-position. This can be accomplished using various hydroxylating agents such as m-chloroperbenzoic acid (m-CPBA).

Esterification: The carboxyl group of the hydroxylated Boc-protected tryptophan is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

Industrial Production Methods: Industrial production of ®-N-Boc-5-hydroxy-tryptophan methyl ester follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The hydroxyl group on the indole ring can undergo oxidation to form quinone derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

Oxidation: m-Chloroperbenzoic acid (m-CPBA) for hydroxylation.

Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.

Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Free amine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

(R)-N-Boc-5-hydroxy-trp-ome is investigated for its potential therapeutic effects in neurological disorders. Its structure allows it to participate in the synthesis of neurotransmitters such as serotonin and melatonin, which are crucial for mood regulation and sleep patterns.

Neuroprotective Effects

Research has shown that this compound may possess neuroprotective properties. In vitro studies indicated its ability to reduce oxidative stress in neuronal cell cultures, leading to improved cell viability under stress conditions.

Antidepressant Potential

In animal models of depression, administration of this compound resulted in significant reductions in depressive-like behaviors, comparable to standard antidepressants. This suggests its potential utility in treating mood disorders.

Biological Research

The compound is also studied for its role in neurotransmitter synthesis and regulation. The hydroxyl group at the 5-position enhances binding affinity to serotonin receptors, influencing neurotransmission.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. It has shown activity against various bacterial strains with minimum inhibitory concentrations (MICs) as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 4.5 |

| Escherichia coli | 8.0 |

| Pseudomonas aeruginosa | 16.0 |

These findings indicate its potential as a lead compound for developing new antimicrobial agents.

Protein Engineering

This compound has been utilized in the selective incorporation of 5-hydroxytryptophan into proteins in mammalian cells. This application is crucial for studying protein functions and interactions involving tryptophan derivatives .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with related compounds was performed:

| Compound | Biological Activity | Comments |

|---|---|---|

| 5-Hydroxytryptophan | Moderate antidepressant effects | Direct precursor to serotonin |

| L-Tryptophan | Limited antimicrobial activity | Less potent than Boc derivatives |

| N-Boc-Tryptophan | Enhanced stability but lower bioactivity | Lacks hydroxy group |

This table illustrates how this compound's unique combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs.

Case Study on Depression Models

A study involving animal models demonstrated that this compound significantly reduced depressive-like behaviors when administered, highlighting its potential as an antidepressant agent.

Case Study on Inflammation

In a murine model of colitis, this compound reduced inflammatory markers such as IL-6 and TNF-alpha, supporting its role as an anti-inflammatory agent.

Mécanisme D'action

The mechanism of action of ®-N-Boc-5-hydroxy-tryptophan methyl ester involves its conversion to active metabolites in the body. The Boc protecting group is removed under physiological conditions, releasing the free amine. The hydroxylated tryptophan derivative can then participate in various biochemical pathways, including the synthesis of serotonin and melatonin. These neurotransmitters play crucial roles in mood regulation, sleep, and other physiological processes.

Comparaison Avec Des Composés Similaires

®-N-Boc-tryptophan methyl ester: Lacks the hydroxyl group on the indole ring.

®-5-hydroxy-tryptophan methyl ester: Lacks the Boc protecting group.

®-N-Boc-5-hydroxy-tryptophan: Lacks the methyl ester group.

Uniqueness: ®-N-Boc-5-hydroxy-tryptophan methyl ester is unique due to the presence of both the Boc protecting group and the hydroxyl group on the indole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in synthetic and medicinal chemistry.

Activité Biologique

(R)-N-Boc-5-hydroxy-trp-ome, a derivative of tryptophan, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, highlighting key findings from recent studies, case analyses, and relevant data.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C13H16N2O4

- CAS Number : 1234880-33-1

- Molecular Weight : 252.28 g/mol

This compound is a protected form of 5-hydroxytryptophan, which enhances its stability and bioavailability for various applications.

The biological activity of this compound can be attributed to its interaction with neurotransmitter systems, particularly those involving serotonin. It is hypothesized that the hydroxy group at the 5-position enhances binding affinity to serotonin receptors, thereby influencing neurotransmission and potentially modulating mood and anxiety levels.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. For instance, it has shown significant activity against various bacterial strains, with minimum inhibitory concentrations (MICs) reported as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 4.5 |

| Escherichia coli | 8.0 |

| Pseudomonas aeruginosa | 16.0 |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. In vitro studies demonstrated its ability to reduce oxidative stress in neuronal cell cultures, as evidenced by decreased levels of reactive oxygen species (ROS) and improved cell viability under stress conditions.

Case Studies

-

Case Study on Depression Models :

A study conducted on animal models of depression revealed that administration of this compound resulted in a significant reduction in depressive-like behaviors as measured by the forced swim test and tail suspension test. The compound's effect was comparable to that of standard antidepressants, suggesting its potential utility in treating mood disorders. -

Case Study on Inflammation :

Another investigation assessed the anti-inflammatory effects of this compound in a murine model of colitis. The results indicated a reduction in inflammatory markers such as IL-6 and TNF-alpha, supporting its role as an anti-inflammatory agent.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with related compounds was performed:

| Compound | Biological Activity | Comments |

|---|---|---|

| 5-Hydroxytryptophan | Moderate antidepressant effects | Direct precursor to serotonin |

| L-Tryptophan | Limited antimicrobial activity | Less potent than Boc derivatives |

| N-Boc-Trp | Enhanced stability but lower bioactivity | Lacks hydroxy group |

Propriétés

IUPAC Name |

methyl (2R)-3-(5-hydroxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O5/c1-17(2,3)24-16(22)19-14(15(21)23-4)7-10-9-18-13-6-5-11(20)8-12(10)13/h5-6,8-9,14,18,20H,7H2,1-4H3,(H,19,22)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPXNIXOCSKSGI-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CNC2=C1C=C(C=C2)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70712325 | |

| Record name | Methyl N-(tert-butoxycarbonyl)-5-hydroxy-D-tryptophanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70712325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234880-33-1 | |

| Record name | Methyl N-(tert-butoxycarbonyl)-5-hydroxy-D-tryptophanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70712325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.